5-[4-(3-phenylprop-2-en-1-yl)piperazine-1-carbonyl]-1H-1,3-benzodiazole
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Overview
Description
5-[4-(3-phenylprop-2-en-1-yl)piperazine-1-carbonyl]-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole core linked to a piperazine ring, which is further substituted with a phenylprop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[4-(3-phenylprop-2-en-1-yl)piperazine-1-carbonyl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Piperazine Substitution: The benzodiazole core is then reacted with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the piperazine-1-carbonyl derivative.
Phenylprop-2-en-1-yl Group Addition: The final step involves the alkylation of the piperazine nitrogen with 3-phenylprop-2-en-1-yl halide under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-en-1-yl group, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can target the double bond in the phenylprop-2-en-1-yl group, converting it to a saturated alkyl chain.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated alkyl derivatives.
Substitution: Various N-substituted piperazine derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.
Biology: In biological research, this compound is studied for its interactions with various biological targets, including enzymes and receptors, to understand its potential as a therapeutic agent.
Medicine: The compound has shown promise in preclinical studies as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders, due to its ability to modulate specific molecular pathways.
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 5-[4-(3-phenylprop-2-en-1-yl)piperazine-1-carbonyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and thereby influencing various biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
- 4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}aniline
- Bucinnazine (1-butyryl-4-cinnamylpiperazine)
Comparison: Compared to similar compounds, 5-[4-(3-phenylprop-2-en-1-yl)piperazine-1-carbonyl]-1H-1,3-benzodiazole is unique due to its benzodiazole core, which imparts distinct chemical and biological properties. This core structure allows for specific interactions with biological targets that are not possible with other piperazine derivatives, making it a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C21H22N4O |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
3H-benzimidazol-5-yl-[4-(3-phenylprop-2-enyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H22N4O/c26-21(18-8-9-19-20(15-18)23-16-22-19)25-13-11-24(12-14-25)10-4-7-17-5-2-1-3-6-17/h1-9,15-16H,10-14H2,(H,22,23) |
InChI Key |
OHZGXXXQMBAXGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)N=CN4 |
Origin of Product |
United States |
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